2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
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Overview
Description
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide is an intricate compound that falls within the realm of heterocyclic organic chemistry. Its structure encompasses a pyrido[2,3-d]pyrimidine core, adorned with ethyl, methoxy, and phenylacetamide groups. This molecular arrangement endows the compound with unique properties and potential applications across diverse scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide typically begins with the construction of the pyrido[2,3-d]pyrimidine skeleton.
One common method involves the condensation of appropriate precursors such as 2-amino-3-cyanopyridine with formic acid and suitable aldehydes.
Subsequent steps involve the introduction of functional groups through reactions such as alkylation, methoxylation, and acylation, under carefully controlled conditions involving reagents like methyl iodide, sodium methoxide, and acetic anhydride.
Industrial Production Methods:
Industrially, the synthesis can be scaled up by employing flow chemistry techniques to ensure precise control over reaction parameters and improve yields.
Catalysts like palladium or other transition metals may be utilized to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, where the methoxy and ethyl groups may be transformed into corresponding aldehyde or carboxylic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone functionalities to alcohols or fully hydrogenate the aromatic system to yield saturated derivatives using hydrogen gas in the presence of metal catalysts.
Substitution: Nucleophilic substitution reactions may involve the replacement of the methoxy group with other nucleophiles such as amines, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, metal catalysts like palladium on carbon.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of basic or acidic conditions.
Major Products Formed:
Aldehyde or carboxylic acid derivatives from oxidation.
Alcohols or saturated derivatives from reduction.
Various substituted derivatives based on nucleophilic substitution.
Scientific Research Applications
Chemistry::
The compound is utilized as an intermediate in the synthesis of complex heterocyclic systems.
It serves as a building block in the design of novel ligands for coordination chemistry.
In biological studies, it may function as a pharmacophore in the development of enzyme inhibitors or receptor modulators.
Its structure allows for probing interactions within biological macromolecules.
Potential applications in medicinal chemistry include the design of new therapeutic agents targeting specific diseases such as cancer or infectious diseases.
Research into its bioactivity can lead to the development of new drugs or diagnostic tools.
In the industrial sector, it may be used in the synthesis of high-performance materials, including polymers or advanced composites.
Its derivatives could find applications in the manufacturing of dyes, pigments, or agrochemicals.
Mechanism of Action
The compound’s mechanism of action can involve various molecular targets and pathways depending on its specific structural modifications:
Enzyme Inhibition: It may act as a competitive or non-competitive inhibitor for enzymes such as kinases or proteases, binding to active or allosteric sites and altering enzyme activity.
Receptor Modulation: The phenylacetamide moiety may facilitate binding to receptors, affecting signal transduction pathways and cellular responses.
DNA Interaction: The pyrido[2,3-d]pyrimidine core can intercalate with DNA, potentially disrupting replication or transcription processes.
Comparison with Similar Compounds
Similar compounds include:
2-(6-ethyl-5-methoxy-1-methyl-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide: Differing by specific substituent positions or the absence of certain functional groups.
5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine-3(4H)-yl derivatives: With variations in the alkyl chain length or aryl substitutions.
Its combination
Properties
IUPAC Name |
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-4-12-10-20-17-15(16(12)27-3)18(25)23(19(26)22(17)2)11-14(24)21-13-8-6-5-7-9-13/h5-10H,4,11H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOVDYFEVHKKPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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